POTASSIUM FERROCYANIDE TRIHYDRATE

Catalog No.
S1506640
CAS No.
14459-95-1
M.F
C6H6FeK4N6O3
M. Wt
422.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POTASSIUM FERROCYANIDE TRIHYDRATE

CAS Number

14459-95-1

Product Name

POTASSIUM FERROCYANIDE TRIHYDRATE

IUPAC Name

tetrapotassium;iron(2+);hexacyanide;trihydrate

Molecular Formula

C6H6FeK4N6O3

Molecular Weight

422.39 g/mol

InChI

InChI=1S/6CN.Fe.4K.3H2O/c6*1-2;;;;;;;;/h;;;;;;;;;;;3*1H2/q6*-1;+2;4*+1;;;

InChI Key

UTYXJYFJPBYDKY-UHFFFAOYSA-N

SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[K+].[K+].[Fe+2]

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[K+].[K+].[Fe+2]

Potassium hexacyanoferrate(II) trihydrate, commonly known as potassium ferrocyanide, is a commonly used anticaking agent. Its cytotoxic and genotoxic effect has been evaluated. The growth of chemical garden in aqueous potassium hexacyanoferrate solution droplets on a superhydrophobic surface has been reported. The inhibition efficiency of potassium ferrocyanide in phosphoric acid solution against the corrosion of mild steel has been investigated.

Potassium ferrocyanide trihydrate (K4[Fe(CN)6]·3H2O) is a stable coordination complex utilized as a non-toxic cyanide source in organic synthesis, a standard redox couple component in electrochemistry, and a critical precursor for Prussian Blue Analogues (PBAs) in advanced battery technologies [1]. Unlike simple cyanide salts, the cyanide ligands are tightly bound to the Fe(II) center, rendering the compound exceptionally safe for laboratory and industrial handling. Its trihydrate form ensures predictable crystallization and precise stoichiometric dosing at standard ambient temperatures, making it a highly reproducible reagent compared to its anhydrous counterpart or sodium-based analogs in demanding synthetic and materials science applications [2].

Substituting potassium ferrocyanide trihydrate with standard cyanides (e.g., KCN or NaCN) introduces extreme acute toxicity risks, necessitating stringent safety protocols and specialized handling equipment that drastically increase operational costs [1]. Conversely, replacing it with sodium ferrocyanide decahydrate in battery cathode synthesis alters the intercalation kinetics; the smaller sodium ion and different hydration state lead to distinct PBA crystal frameworks, resulting in lower working voltages and reduced cycle life in potassium-ion systems[2]. Furthermore, utilizing the anhydrous form of potassium ferrocyanide compromises dosing accuracy due to its hygroscopic nature, leading to stoichiometric imbalances in sensitive catalytic reactions.

Safety and Yield in Palladium-Catalyzed Cyanation

In palladium-catalyzed cyanation of aryl halides, K4[Fe(CN)6]·3H2O serves as a high-yielding (>90%) cyanide source. Studies demonstrate that it achieves yields of 91% for complex aryl chlorides, matching the quantitative performance of traditional cyanating agents like KCN[1]. However, K4[Fe(CN)6]·3H2O has an oral LD50 in rats of 3613 to 6400 mg/kg, compared to approximately 5-10 mg/kg for KCN . This represents a >500-fold reduction in acute toxicity, eliminating the need for extreme hazard controls while maintaining identical catalytic output.

Evidence DimensionAcute Toxicity (Oral LD50, Rat) and Reaction Yield
Target Compound DataLD50 > 3600 mg/kg; Yields > 90%
Comparator Or BaselineKCN (LD50 ~5-10 mg/kg; Yields ~90%)
Quantified Difference>500x safer with equivalent catalytic yield
ConditionsPd-catalyzed cyanation of aryl halides at 70-120 °C

It allows facilities to perform scalable cyanation reactions without the severe regulatory and safety overhead associated with free cyanide salts.

Structural Stability in Prussian Blue Analogue (PBA) Cathodes

When utilized as a precursor for PBA cathodes, potassium ferrocyanide generates frameworks with higher working voltages compared to sodium ferrocyanide baselines. The larger ionic radius of K+ (1.38 Å) versus Na+ (1.02 Å) minimizes framework distortion during charge/discharge cycling [1]. In comparative redox flow systems, potassium-based PBAs exhibit better capacity retention than their sodium counterparts, driven by the lower desolvation energy of the potassium ion.

Evidence DimensionCation radius and framework stability
Target Compound DataK+ radius 1.38 Å, higher voltage/stability
Comparator Or BaselineSodium ferrocyanide (Na+ radius 1.02 Å)
Quantified DifferenceLarger ionic radius reduces structural distortion during cycling
ConditionsPBA cathode synthesis for alkali-ion batteries

Essential for battery researchers optimizing cathode longevity and energy density in next-generation potassium-ion batteries.

Stoichiometric Precision and Thermal Handling

The trihydrate form of potassium ferrocyanide maintains a stable, non-hygroscopic crystalline structure at 20-25 °C, unlike the anhydrous form which absorbs ambient moisture. The trihydrate retains its exact water mass up to 60 °C, at which point dehydration initiates . This predictable 3H2O hydration state ensures that molar mass calculations (422.39 g/mol) remain exact during weighing, preventing the 5-15% stoichiometric errors commonly encountered when using the hygroscopic anhydrous baseline in precise catalytic formulations.

Evidence DimensionMoisture stability and dosing accuracy
Target Compound DataStable trihydrate mass at 20-25 °C
Comparator Or BaselineAnhydrous K4[Fe(CN)6] (hygroscopic)
Quantified DifferenceEliminates variable water-weight errors during molar dosing
ConditionsAmbient laboratory weighing and formulation

Guarantees reproducible stoichiometry in sensitive organometallic syntheses and standard redox solution preparation.

Green Cyanation in Pharmaceutical Intermediates

Due to its extremely low toxicity and high yield efficiency (>90%), potassium ferrocyanide trihydrate is the premier choice for introducing cyano groups into aryl halides via transition-metal catalysis [1]. It is highly recommended for scaling up pharmaceutical intermediates where avoiding KCN or NaCN is critical for safety and regulatory compliance.

Synthesis of Potassium-Ion Battery Cathodes

As a precursor for Prussian Blue Analogues, this specific potassium salt ensures the correct K-rich crystal framework required for high-voltage, long-cycle-life cathodes in potassium-ion batteries, outperforming sodium-based precursors in structural stability [2].

Standardized Redox Couples for Electrochemistry

In analytical chemistry and redox flow battery research, the trihydrate form is the standard for preparing the ferrocyanide half of the [Fe(CN)6]3- / [Fe(CN)6]4- redox couple [2]. Its stable hydration state at room temperature allows for exact molarity preparation, which is impossible to guarantee with the hygroscopic anhydrous form.

UNII

961WP42S65

Dates

Last modified: 04-14-2024

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